4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Overview
Description
4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Derivatives
Synthesis Techniques : The preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one involves converting it into tetrahydro-1-benzoxepin-3-amines and related compounds. Ring cleavage of related compounds like 2,3-dihydro-1,5-benzoxazepin-4(5H)-one occurs under certain conditions, such as N-alkylation attempts (Huckle, Lockhart, & Wright, 1972).
Polymer-Assisted Synthesis : The polymer-assisted solution phase synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones uses salicylic aldehydes, alpha-bromo acetic acid esters, and primary amines, simplifying workup and avoiding the use of protecting groups (Carreras, Scherkenbeck, & Paulitz, 2005).
Applications in Drug Discovery and Chemical Analysis
Neuroprotective Activity : Certain derivatives, such as 3-chloro-4-[4-[4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl]butyl]-1,4-benzoxazepin-5(4H)-one, exhibit significant neuroprotective activity in models of cerebral ischemia (Kamei et al., 2001).
Structural Studies : Novel scaffolds like 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] have been synthesized for drug discovery, offering defined orientations of side chains, critical in drug design (Willand et al., 2004).
Conformational Analysis : Studies on the NMR spectra and conformational analysis of substituted 2,3‐dihydro‐[1,5]benzoxazepin‐4(5H)‐one derivatives provide insights into their chemical behavior and potential as pharmacological agents (Ott, Hiegemann, & Duddeck, 1991).
Other Relevant Applications
Bioactivity and Ecological Role : The (2H)-1,4-benzoxazin-3(4H)-one class, closely related to 4,5-dihydro-1,4-benzoxazepin-3(2H)-one, has been studied for its phytotoxic, antifungal, antimicrobial, and antifeedant effects, showcasing the potential for agricultural and ecological applications (Macias et al., 2009).
Inhibitory Activity on HIV-1 Reverse Transcriptase : Some derivatives of this compound have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating the compound's potential in antiviral drug development (Klunder et al., 1992).
Properties
IUPAC Name |
4,5-dihydro-1,4-benzoxazepin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-6-12-8-4-2-1-3-7(8)5-10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZDEGAIDVFUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358857 | |
Record name | 4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34844-80-9 | |
Record name | 4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic method described in the research paper for 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones?
A1: The research paper highlights a novel approach for synthesizing 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones using a polymer-assisted solution-phase (PASP) synthesis method. [] This method offers several advantages over traditional synthetic routes. Firstly, it utilizes readily available starting materials like salicylic aldehydes, α-bromo acetic acid esters, and primary amines. [] Secondly, the use of polymer-bound reagents and scavengers greatly simplifies the purification process, eliminating the need for tedious chromatographic separations. [] Lastly, the PASP method avoids the use of protecting groups, further streamlining the synthesis and improving overall yield. [] This efficient and versatile approach facilitates the creation of diverse 4,5-dihydro-1,4-benzoxazepin-3(2H)-one derivatives, expanding opportunities for discovering novel compounds with potential biological activity.
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